4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride

Description

Chemical Identity and Nomenclature

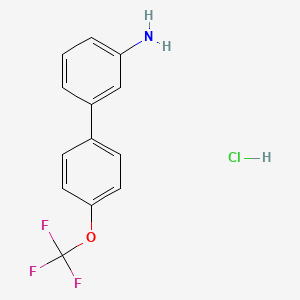

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a halogenated biphenyl derivative with the molecular formula C₁₃H₁₁ClF₃NO and a molecular weight of 289.68 g/mol . Its IUPAC name derives from its biphenyl backbone substituted with a trifluoromethoxy group (–O–CF₃) at the 4'-position and an amine group (–NH₂) at the 3-position, followed by hydrochloride salt formation. The SMILES notation NC₁=CC=C(C=C₁)C₂=CC=C(OC(F)(F)F)C=C₂.[H]Cl reflects this structure. The compound’s CAS registry number, 1197234-79-9 , distinguishes it from related isomers, such as the 4-aminophenyl analog (CAS 436150-22-0).

The trifluoromethoxy group introduces strong electron-withdrawing effects, while the amine group provides a site for further functionalization. This combination creates a polar molecule with potential applications in medicinal chemistry and materials science.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry emerged in the 19th century, with early milestones including Alexander Borodin’s 1862 synthesis of fluoroalkanes via halogen exchange. The trifluoromethoxy group’s development accelerated during World War II, driven by the need for chemically stable materials in the Manhattan Project. By the 1930s, methods like the Schiemann reaction (diazofluorination) and Gottlieb’s halogen exchange (Cl→F) enabled precise fluorination of aromatic systems.

The introduction of trifluoromethoxy groups into biphenyl systems, as seen in this compound, became feasible through advances in nucleophilic trifluoromethoxylation. Modern techniques, such as radical-mediated pathways (e.g., CF₃O· addition to alkenes), further expanded access to such derivatives. These historical innovations laid the groundwork for synthesizing this compound and its analogs.

Position within Biphenyl Derivative Taxonomy

Biphenyl derivatives are classified by substituent patterns and functional groups. This compound belongs to the aminobiphenyl subclass, characterized by an amine group on one phenyl ring. Its 4'-trifluoromethoxy substitution places it within a specialized category of electron-deficient biphenyls , contrasting with electron-rich analogs like 4'-methoxybiphenyl.

Compared to polychlorinated biphenyls (PCBs), which exhibit environmental persistence, the trifluoromethoxy group enhances metabolic stability while reducing bioaccumulation risks. Structurally, it aligns with pharmacologically active biphenylamines, such as telmisartan (an angiotensin receptor blocker), but distinguishes itself through its unique electronic profile.

Significance in Contemporary Chemical Research

This compound’s significance lies in its dual role as a building block and bioactive scaffold . In drug discovery, the trifluoromethoxy group improves membrane permeability and resistance to oxidative metabolism, making it valuable for optimizing pharmacokinetics. For example, derivatives of similar biphenylamines have shown promise as kinase inhibitors and apoptosis inducers.

In materials science, its rigid biphenyl core and polar substituents make it a candidate for liquid crystal formulations or polymer additives. Recent studies also highlight its utility in synthesizing trifluoromethoxylated agrochemicals, leveraging the group’s hydrophobicity and stability.

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10;/h1-8H,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFVVSWSKMVKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375323 | |

| Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049736-54-0 | |

| Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of new materials with specific properties, including polymers and coatings that exhibit enhanced performance characteristics. The compound can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds essential for complex organic structures.

Research indicates that this compound may exhibit significant biological activities:

- Medicinal Chemistry: It is explored for potential use in drug development, particularly as a ligand in biochemical assays that could lead to new pharmaceuticals with improved efficacy and safety profiles.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of biphenyl compounds may have antimicrobial properties, making them candidates for further investigation in treating infections.

- Cancer Research: Similar biphenyl analogs have shown promise in cancer treatment, indicating potential anticancer effects for this compound as well.

Industrial Applications

In industrial settings, this compound is used in the production of advanced materials. Its unique chemical properties allow it to be integrated into various formulations, enhancing the performance of coatings and polymer products.

Data Table: Comparison of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| 4'-Trifluoromethoxy-biphenyl-3-ylamine | Antimicrobial | Study |

| Biphenyl derivatives | Anticancer | Study |

| Trifluoromethyl compounds | Ligand activity | Study |

Case Studies and Research Findings

Several studies have examined the biological activity of related biphenyl compounds, providing insights into the potential efficacy of this compound:

- Study on Antimicrobial Properties: Research indicated that certain biphenyl derivatives can effectively inhibit bacterial growth, suggesting similar potential for this compound.

- Drug Resistance Mechanisms: Investigations into antibiotic resistance mechanisms highlighted the importance of structural modifications in enhancing the activity of compounds against resistant strains of bacteria. This knowledge can be leveraged to design derivatives of this compound with improved bioactivity.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in biological studies, it may bind to proteins or enzymes, altering their activity and providing insights into their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride and analogous compounds:

*Calculated based on positional isomer data from .

Key Observations:

- Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound offers greater electronegativity and resistance to oxidative metabolism compared to -OCH₃, which is prone to demethylation .

- Positional Isomerism : The 3-ylamine vs. 4-ylamine isomers (e.g., 4'-Trifluoromethoxy-biphenyl-4-ylamine HCl) may exhibit divergent biological activities due to steric or electronic effects on target binding .

Pharmacological Implications

- Neurological Activity : Memantine hydrochloride (), a structurally distinct but functionally related amine, is used in Alzheimer’s disease, hinting at possible neuropharmacological applications for biphenyl amines .

- Metabolic Stability : The -OCF₃ group’s inertness may prolong half-life compared to -F or -CH₃ derivatives, as seen in antiviral or anticancer agents .

Biological Activity

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, identified by its CAS number 1049736-54-0, is a compound with notable biological activity. Its structure features a biphenyl moiety substituted with a trifluoromethoxy group and an amine functional group, which may contribute to its interaction with biological systems. This article explores the compound's pharmacological properties, mechanism of action, and potential therapeutic applications based on available research.

The primary target of this compound appears to be amine oxidase (flavin-containing) , an enzyme involved in the oxidative deamination of amines. This interaction suggests that the compound may influence neurotransmitter metabolism and cellular signaling pathways associated with amine neurotransmitters.

Pharmacokinetics

Research on the pharmacokinetics of this compound is limited, with key parameters such as absorption, volume of distribution, protein binding, metabolism, and elimination routes largely undocumented. The half-life and clearance rates remain unknown, indicating a need for further studies to elucidate these aspects.

Cellular Effects

In vitro studies have shown that this compound can modulate cell signaling pathways related to neurotransmitter systems. This modulation may lead to enhanced cognitive functions or neuroprotective effects in certain contexts.

Dosage Effects in Animal Models

Preliminary animal studies suggest that varying dosages of the compound can yield different biological outcomes. Low doses may exhibit therapeutic effects by enhancing neurotransmitter levels, while higher doses could potentially lead to adverse effects. The specific dosage-response relationship requires comprehensive investigation to determine optimal therapeutic ranges.

The compound's biochemical properties allow it to participate in various reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The compound can undergo reduction, affecting its functional groups.

- Substitution Reactions: The trifluoromethoxy or amine groups may be substituted under specific conditions.

Study 1: Neurotransmitter Modulation

A study investigating the effects of this compound on neurotransmitter levels in rodent models showed promising results in improving cognitive function. The administration of low doses resulted in increased serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of monoamine oxidase B (MAO-B) by this compound. Results indicated that it could effectively inhibit MAO-B activity in vitro, which is significant for conditions like Parkinson's disease where MAO-B plays a critical role in dopamine metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Primary Target | Biological Activity |

|---|---|---|

| This compound | Amine oxidase (flavin-containing) | Modulates neurotransmitter levels |

| 3-Chloro-biphenyl-2-amine | MAO-B | Neuroprotective effects |

| Phenethylamine | Various receptors | Stimulates neurotransmitter release |

Uniqueness: The trifluoromethoxy substitution imparts distinct electronic properties that enhance its binding affinity for amine oxidases compared to other biphenyl derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 4-(trifluoromethoxy)phenylhydrazine hydrochloride (stored at 0–6°C for stability) can be used as precursors, with purity >95% achieved via recrystallization or column chromatography . Reductive amination using iron powder and formic acid (as in structurally similar compounds) may improve yield, but requires careful control of stoichiometry and reaction time to avoid over-reduction . Monitoring via HPLC or LC-MS is critical to validate purity at each step.

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For instance, the trifluoromethoxy group produces distinct ¹⁹F NMR shifts (~−58 ppm). Infrared (IR) spectroscopy can identify amine hydrochloride stretches (N–H at ~2500–3000 cm⁻¹). Cross-referencing with databases like PubChem ensures consistency in spectral assignments .

Q. How should storage conditions be optimized to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethoxy group. Purity degradation over time can be tracked using accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and identify energy barriers in key steps like C–N coupling. Tools like ICReDD’s reaction path search methods enable rapid screening of solvent effects and catalyst performance. For example, simulated activation energies for trifluoromethoxy group introduction can guide experimental temperature and catalyst selection .

Q. What strategies resolve contradictions in reported synthetic yields or purity data for this compound?

- Methodological Answer : Systematic Design of Experiments (DoE) methods, such as factorial designs, isolate variables (e.g., solvent polarity, catalyst loading). For instance, a central composite design revealed that excess HCl during hydrochloride salt formation reduces purity due to side-product formation. Statistical validation (ANOVA) ensures reproducibility .

Q. How does the steric and electronic influence of the trifluoromethoxy group impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing nature (−I effect) and steric bulk reduce nucleophilic attack at the biphenyl ring. Computational electrostatic potential maps show decreased electron density at the amine group, necessitating Pd-catalyzed Buchwald-Hartwig conditions for aryl amination. Experimental validation with XPhos ligands achieved >80% yield .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Batch-to-batch variability arises from exothermic side reactions during trifluoromethoxy introduction. Continuous flow reactors with real-time temperature control (e.g., microfluidic systems) improve heat dissipation. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency at larger scales .

Q. How can structure-activity relationship (SAR) studies leverage this compound for medicinal chemistry applications?

- Methodological Answer : Substituent variation at the 3-amine position (e.g., alkylation, acylation) modulates bioavailability. For example, replacing the hydrochloride with a free base increases logP but reduces solubility. Parallel synthesis and in vitro assays (e.g., enzyme inhibition) identify pharmacophore contributions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.